Imidazo(2,1-b)thiazol-3-ol, 3-(3,4-dimethoxyphenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride
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Overview
Description
Imidazo(2,1-b)thiazol-3-ol, 3-(3,4-dimethoxyphenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride is a complex organic compound that belongs to the class of imidazo-thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(2,1-b)thiazol-3-ol derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo-thiazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the 3,4-dimethoxyphenyl and 2-phenylethyl groups through nucleophilic or electrophilic substitution reactions.
Hydrochloride Formation: Conversion to the monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Imidazo(2,1-b)thiazol-3-ol derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of specific functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazo-thiazole oxides, while reduction could produce reduced derivatives with altered functional groups.
Scientific Research Applications
Imidazo(2,1-b)thiazol-3-ol derivatives have been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as therapeutic agents for treating diseases such as cancer, infections, and neurological disorders.
Biological Studies: Investigation of their biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Chemical Research: Use as building blocks for the synthesis of more complex molecules and as probes for studying biochemical pathways.
Industrial Applications: Potential use in the development of new materials, catalysts, and agrochemicals.
Mechanism of Action
The mechanism of action of imidazo(2,1-b)thiazol-3-ol derivatives would depend on their specific biological targets and pathways. Common mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Binding to DNA and interfering with replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo(1,2-a)pyridine Derivatives: Known for their biological activities and medicinal applications.
Thiazole Derivatives: Widely studied for their antimicrobial and anticancer properties.
Benzimidazole Derivatives: Used in various therapeutic applications, including antiparasitic and anticancer treatments.
Uniqueness
Imidazo(2,1-b)thiazol-3-ol derivatives are unique due to their specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
86346-89-6 |
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Molecular Formula |
C21H25ClN2O3S |
Molecular Weight |
421.0 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol;hydrochloride |
InChI |
InChI=1S/C21H24N2O3S.ClH/c1-25-17-10-9-16(14-18(17)26-2)21(24)19(27-20-22-12-13-23(20)21)11-8-15-6-4-3-5-7-15;/h3-7,9-10,14,19,24H,8,11-13H2,1-2H3;1H |
InChI Key |
QZJKWLJYARRQPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(C(SC3=NCCN32)CCC4=CC=CC=C4)O)OC.Cl |
Origin of Product |
United States |
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